molecular formula C22H19N3O3S B11287876 2-(3,4-dimethoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B11287876
M. Wt: 405.5 g/mol
InChI Key: SNMAZPNXSKXOSA-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiazolo[5,4-b]pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, ethanol, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-DIMETHOXYPHENYL)-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H19N3O3S/c1-27-18-9-8-14(11-19(18)28-2)12-20(26)24-16-6-3-5-15(13-16)21-25-17-7-4-10-23-22(17)29-21/h3-11,13H,12H2,1-2H3,(H,24,26)

InChI Key

SNMAZPNXSKXOSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC

Origin of Product

United States

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